6-(4-methylphenyl)-2-(4-vinylbenzyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-methylphenyl)-2-(4-vinylbenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both methylphenyl and vinylbenzyl groups in its structure suggests potential for unique chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-2-(4-vinylbenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route could be:
Formation of Pyridazinone Core: Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazinone core.
Introduction of Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Vinylbenzyl Substitution: The vinylbenzyl group can be introduced through a nucleophilic substitution reaction using 4-vinylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinone core or the vinyl group, potentially leading to hydrogenated products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for more extensive oxidation.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the vinyl group could yield epoxides, while reduction could yield saturated derivatives.
Scientific Research Applications
6-(4-methylphenyl)-2-(4-vinylbenzyl)pyridazin-3(2H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-2-(4-vinylbenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one: Lacks the methyl group on the phenyl ring.
6-(4-methylphenyl)-2-benzylpyridazin-3(2H)-one: Lacks the vinyl group on the benzyl ring.
6-(4-methylphenyl)-2-(4-vinylphenyl)pyridazin-3(2H)-one: Has a vinyl group directly attached to the phenyl ring instead of the benzyl group.
Uniqueness
The presence of both the methylphenyl and vinylbenzyl groups in 6-(4-methylphenyl)-2-(4-vinylbenzyl)pyridazin-3(2H)-one may confer unique chemical reactivity and biological properties compared to its analogs. This could result in distinct pharmacological profiles or industrial applications.
Properties
Molecular Formula |
C20H18N2O |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H18N2O/c1-3-16-6-8-17(9-7-16)14-22-20(23)13-12-19(21-22)18-10-4-15(2)5-11-18/h3-13H,1,14H2,2H3 |
InChI Key |
HDVQBKQXTCNMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C=C |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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